4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
- High Singlet Oxygen Quantum Yield : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Science Applications
- Emerging Contaminant Extraction : A novel procedure developed by Speltini et al. (2016) for the simultaneous determination of benzenesulfonamide compounds in soil samples shows their ubiquity as emerging contaminants. This work contributes to environmental monitoring and contaminant extraction methods (Speltini et al., 2016).
Antimicrobial Activity Applications
- Antimicrobial and Enzyme Inhibitor Effects : Alyar et al. (2018) synthesized new Schiff bases of sulfa drugs and their Pd(II), Cu(II) complexes, which showed significant antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. These findings highlight their potential in developing antimicrobial agents (Alyar et al., 2018).
Additional Applications
- Antifungal Activity : Novel azetidin-2-ones synthesized by Gupta and Halve (2015) demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus, showcasing a significant structure-activity relationship and the potential for developing new antifungal agents (Gupta & Halve, 2015).
- Anticancer Activity : Compounds derived from Bulbophyllum kwangtungense, including new dihydrodibenzoxepins, have shown anti-tumor activities against HeLa and K562 human tumor cell lines, indicating their potential for anticancer drug development (Wu, He, & Pan, 2006).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-13-11-15(8-10-18(13)27-2)29(25,26)23-14-7-9-19-16(12-14)21(24)22-17-5-3-4-6-20(17)28-19/h3-12,23H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGKKJZCRINRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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